

An In-depth Technical Guide to the Physicochemical Properties of Creatine Pyruvate

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Compound of Interest

Compound Name: Creatine pyruvate

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Abstract

Creatine pyruvate is a salt formed from creatine, a nitrogenous organic acid pivotal for cellular energy homeostasis, and pyruvic acid, a key intermediate in metabolic pathways. This document provides a comprehensive overview of the core physicochemical properties of **creatine pyruvate**. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways to support further investigation and application of this compound.

Physicochemical Properties

Creatine pyruvate is a molecular compound that combines the ergogenic properties of creatine with the metabolic benefits of pyruvate.^[1] Upon ingestion, it is expected to dissociate into its constituent components, creatine and pyruvate, in the acidic environment of the stomach.^[2]

General Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ N ₃ O ₅	[1][3][4][5]
Molecular Weight	219.20 g/mol	[1][3][4]
IUPAC Name	2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid	[3]
CAS Number	208535-04-0	[1][3]
Composition	Approximately 60% creatine and 40% pyruvate by weight.	[1][2]

Solubility

Creatine pyruvate exhibits significantly enhanced aqueous solubility compared to creatine monohydrate, a factor that can be advantageous in the formulation of liquid supplements.[1][2] This increased solubility is attributed to the acidic nature of the pyruvate moiety, which lowers the pH of the solution.[6]

Solvent	Solubility	Conditions	Source(s)
Water	54 g/L	20°C, pH 2.6	[1][6]

Comparative Solubility of Creatine Forms (Normalized by Creatine Content at 20°C):

Creatine Form	Creatine Content (%)	Normalized Solubility (g/L)	Comparison to Creatine Monohydrate	Source(s)
Creatine Monohydrate	87.9	12.3	-	[1][6]
Creatine Citrate	66	19.1	1.55-fold higher	[1][6]
Creatine Pyruvate	60	32.4	2.63-fold higher	[1][6]

Melting Point

The melting point of **creatine pyruvate** can vary depending on the molar ratio of creatine to pyruvic acid used during its synthesis.

Molar Ratio (Creatine:Pyruvic Acid)	Melting Point (°C)	Source(s)
1:1	109 - 114 (with decomposition)	[7]
2:1	118 - 120 (with decomposition)	[7]
1:2	90 - 95 (with decomposition)	[7]

Acidity (pKa)

Specific pKa values for **creatine pyruvate** have not been identified in the reviewed literature. However, the pKa values for its constituent components are well-established. Creatine is an amphoteric compound, existing primarily as a zwitterion at physiological pH.[8]

Component	pKa	Functional Group	Source(s)
Creatine	~3.8	Carboxylic acid	[8]
	~12.7	Amino group	[8]
Pyruvic Acid	~2.5	Carboxylic acid	

The low pH (2.6) of a saturated **creatine pyruvate** solution indicates the acidic nature of the pyruvate component.^{[1][6]}

Experimental Protocols

Synthesis of Creatine Pyruvate

A general method for the production of **creatine pyruvate** involves the reaction of creatine with pyruvic acid.^{[1][7]}

- **Reactants:** Creatine (anhydrous, monohydrate, or moist) and pyruvic acid (anhydrous or aqueous solution).
- **Molar Ratio:** The molar ratio of creatine to pyruvic acid can range from 100:1 to 1:10, with a preferred range of 5:1 to 1:2.^[7]
- **Temperature:** The reaction is typically conducted at a temperature between -10°C and 90°C, with an optimal range of 10°C to 30°C.^{[1][7]}
- **Solvent (Optional):** The reaction can be carried out with or without a solvent. Suitable polar solvents include alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and esters (e.g., ethyl acetate).^{[1][7]}
- **Procedure:**
 - Creatine and pyruvic acid are mixed in the desired molar ratio in a suitable reaction vessel (e.g., beaker, grater).
 - If a solvent is used, the reactants are added to the solvent and stirred.
 - The mixture is allowed to react, which may result in the formation of a solid crystalline mass.
 - The resulting product is then dried, typically under vacuum, to yield **creatine pyruvate**.^[7]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of creatine and its degradation product, creatinine.^[6]

- Principle: This method separates compounds based on their interaction with a stationary phase and a mobile phase.
- Column: A porous graphitic carbon column can be used for the separation of polar analytes like creatine and creatinine.
- Mobile Phase: A common mobile phase for creatine analysis is a mixture of water, acetonitrile (MeCN), and trifluoroacetic acid (TFA) (e.g., 96.95:3:0.05 v/v/v).
- Detection: UV detection at a wavelength of 210-230 nm is typically used for creatine.
- Sample Preparation:
 - Primary analytical standards of creatine are prepared in water.
 - A mixed working standard is prepared in the mobile phase.
 - Samples containing **creatine pyruvate** are dissolved in the mobile phase to an appropriate concentration.
- Analysis: The prepared samples and standards are injected into the HPLC system. The concentration of creatine in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of creatine salts can be determined using the shake-flask method.

- Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured.
- Procedure:
 - An excess amount of **creatine pyruvate** is added to a known volume of deionized water in a sealed flask.

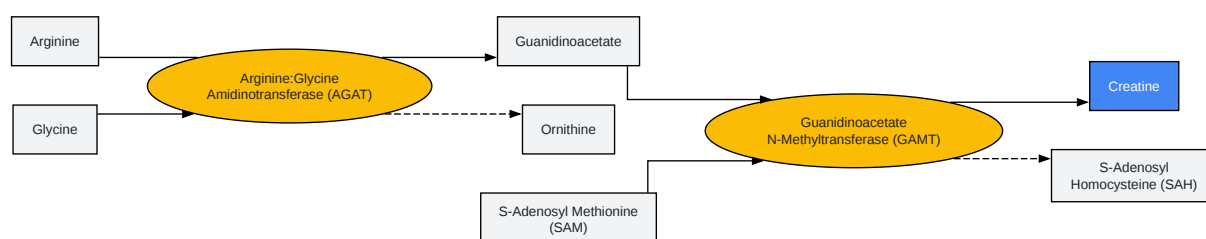
- The flask is placed in a thermostatically controlled shaker bath at a specific temperature (e.g., 20°C).
- The mixture is agitated for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
- The suspension is then filtered to remove undissolved solid.
- The concentration of **creatine pyruvate** in the filtrate is determined using a suitable analytical method, such as HPLC.

Biological Signaling Pathways

While **creatine pyruvate** exists as a single entity, it dissociates upon ingestion. Therefore, the relevant biological pathways are those of its individual components: creatine and pyruvate.

Creatine Biosynthesis

Creatine is endogenously synthesized from the amino acids arginine, glycine, and methionine, primarily in the liver and kidneys.[9]

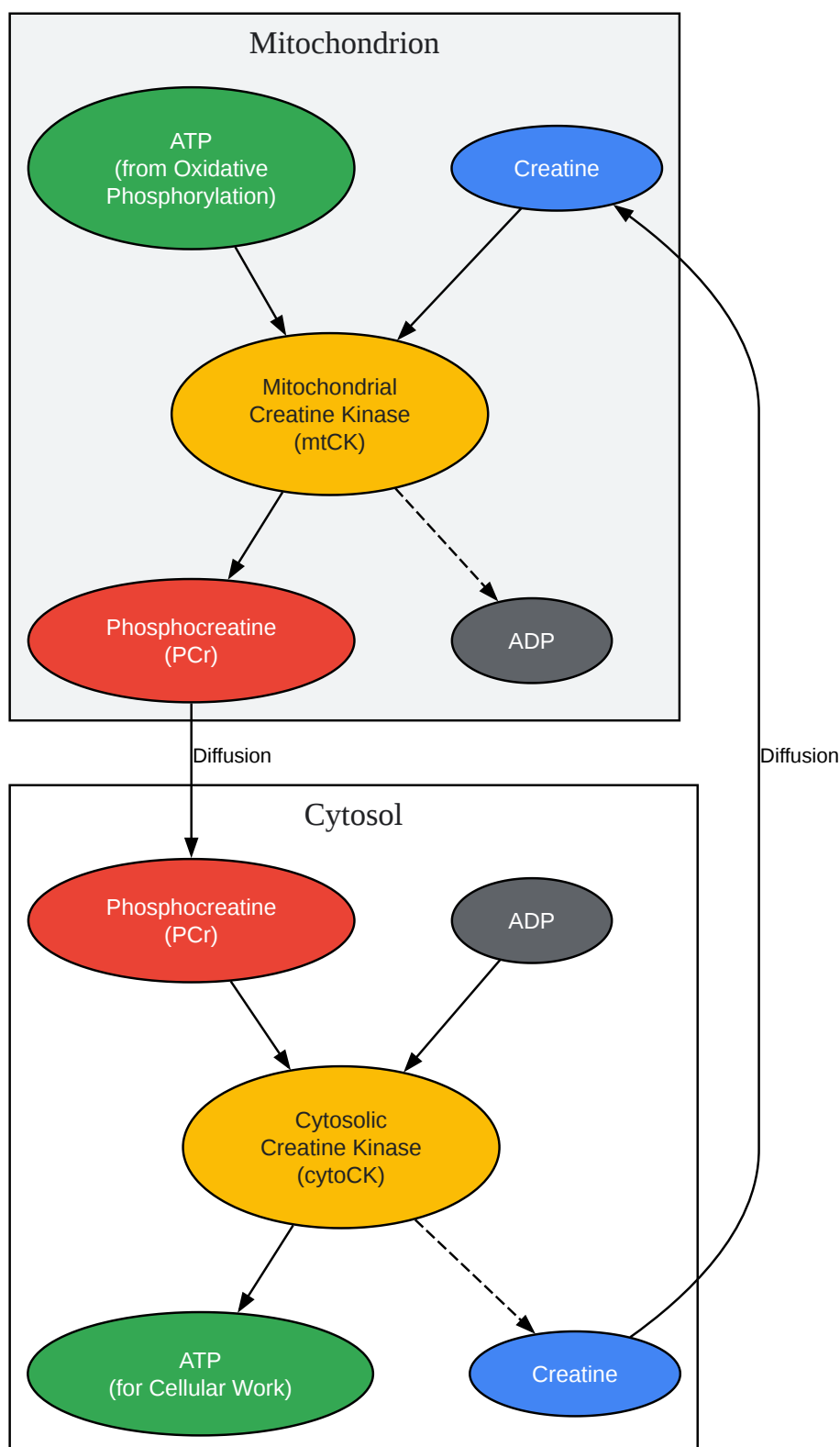


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Caption: The two-step enzymatic pathway of endogenous creatine synthesis.

Phosphocreatine Energy Shuttle

In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the phosphocreatine system acts as a temporal and spatial energy buffer.



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Caption: The phosphocreatine shuttle facilitates the transport of high-energy phosphate.

Stability

Creatine is known to degrade into creatinine in aqueous solutions, a process that is accelerated by lower pH and higher temperatures.[6] While creatine monohydrate is stable in solid form, some creatine salts, like tricreatine citrate, have shown lower stability.[10] A saturated solution of **creatine pyruvate** has a low pH of 2.6, which could potentially impact its stability in solution over time.[6] However, the acidic environment of the stomach (pH < 2.5) is thought to halt the conversion of creatine to creatinine.

Conclusion

Creatine pyruvate presents distinct physicochemical properties compared to creatine monohydrate, most notably its enhanced aqueous solubility. This characteristic may offer formulation advantages for liquid-based delivery systems. The information and experimental outlines provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals exploring the potential applications of **creatine pyruvate**. Further investigation into its pKa, crystal structure, and long-term stability in various formulations is warranted to fully characterize this compound for scientific and therapeutic use.

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